Compound Description: N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide, also known as WAY-100635, is a potent and selective 5-HT1A receptor antagonist. It has been widely used in research to investigate the role of 5-HT1A receptors in various physiological and pathological processes, including anxiety, depression, and cognition. [, , ] WAY-100635 has also been explored as a potential therapeutic agent for the treatment of these disorders. [, ]
Compound Description: 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2,3-dihydroisoindol-1-one (compound 15) is a high-affinity 5-HT1A receptor ligand. Research investigated its potential as a radioiodinated antagonist for imaging 5-HT1A receptors with SPECT. It exhibits a Ki value of 0.05 nM for the 5-HT1A receptor.
Relevance: This compound and 3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide belong to the arylpiperazine benzamido derivative class, known for their affinity for 5-HT1A receptors. They both feature the 4-(2-methoxyphenyl)piperazin-1-yl ethyl group linked to a varied core structure. While the target compound employs a sulfonamide linker and a propanamide group, compound 15 incorporates a dihydroisoindol-1-one moiety. Despite the structural differences, the shared arylpiperazine component highlights their similar potential for targeting 5-HT1A receptors.
Compound Description: 6-Iodo-2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (compound 21) demonstrates high binding affinity for 5-HT1A receptors, with a Ki value of 0.07 nM. Studies focused on its potential as a radioiodinated SPECT imaging agent for 5-HT1A receptors, aiming for improved in vivo stability compared to its open-chain amide counterpart.
Relevance: This compound shares the core arylpiperazine structure and the dihydroisoindol-1-one moiety with compound 15, and therefore also with 3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide. The key distinction lies in the presence of an iodine atom at the 6-position of the isoindol-1-one ring in compound 21, which is meant to facilitate radiolabeling for SPECT imaging. This structural modification, while altering the specific binding properties and metabolic stability, further emphasizes the importance of the arylpiperazine unit in targeting 5-HT1A receptors.
Compound Description: 5-(4-Bromophenyl)-1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyrrolidin-2-one (compound 25) is another cyclized amide derivative investigated for its affinity for 5-HT1A receptors. It exhibits a Ki value of 1.09 nM, suggesting its potential as a ligand for this receptor subtype.
Compound Description: 5-(4-Iodophenyl)-1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyrrolidin-2-one (compound 27) was evaluated as a potential radioiodinated ligand for imaging 5-HT1A receptors. It displayed a Ki value of 2.54 nM for the 5-HT1A receptor, showcasing its ability to bind to this receptor subtype.
Relevance: Similar to compound 25, compound 27 incorporates the 4-(2-methoxyphenyl)piperazin-1-ylethyl group, a common motif in ligands targeting 5-HT1A receptors, making it relevant to the structure of 3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide. The key difference lies in the substitution of the bromine atom in compound 25 with an iodine atom in compound 27 at the 4-position of the phenyl ring attached to the pyrrolidin-2-one core. This change aims to enhance the suitability of the molecule for radiolabeling and subsequent use as an imaging agent. This comparison emphasizes the importance of specific structural modifications in modulating the properties of arylpiperazine derivatives for different applications.
Compound Description: A series of N-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]arylcarboxamides were explored as potent and selective dopamine D(3) receptor ligands. This study focused on structural modifications to achieve high affinity and selectivity for the D(3) receptor, making these compounds potentially valuable tools for studying dopaminergic systems and developing new therapies for disorders involving D(3) receptor dysfunction.
Compound Description: Novel N-[ω-[4-(2-Methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones with diversified 5-HT1A receptor activity were synthesized. This research focused on the influence of various aryl substituents on the pyrid-2(1H)-one ring and their impact on 5-HT1A and 5-HT2A receptor affinities. These compounds demonstrated varying degrees of agonist and antagonist activity at 5-HT1A receptors, showcasing the importance of subtle structural changes in modulating pharmacological properties.
Compound Description: (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, denoted as compound 1, served as a lead compound in the development of S100A2-p53 protein-protein interaction inhibitors for potential pancreatic cancer treatment. [, ] It exhibits moderate growth inhibition activity against the pancreatic cancer cell line MiaPaCa-2, with a GI50 of approximately 50 µM.
Compound Description: Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) is a selective 5-HT7R PET radioligand. Studies investigated its potential for in vivo imaging of the serotonin 7 receptor (5-HT7R) in the pig brain.
Compound Description: Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one) is a selective 5-HT7R PET radioligand. Research explored its use as a potential radioligand for PET imaging of the serotonin 7 receptor (5-HT7R) in the pig brain.
Compound Description: N-[2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate, also known as WAY100635, is a selective 5-HT1A antagonist. Studies utilized it to assess the suitability of [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione (11C-CUMI-101), a 5-HT1AR agonist, for in vivo imaging of serotonin 1A receptors (5-HT1ARs) using PET.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.